Product packaging for Butylidenehydrazine(Cat. No.:CAS No. 50807-22-2)

Butylidenehydrazine

Cat. No.: B14664028
CAS No.: 50807-22-2
M. Wt: 86.14 g/mol
InChI Key: VDQKXPPTYHGNGW-UHFFFAOYSA-N
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Description

Butylidenehydrazine, also known as butyraldehyde hydrazone, is an organic compound with the molecular formula C4H10N2 and a molecular weight of 86.14 g/mol . It belongs to the class of hydrazine derivatives, which are characterized by two nitrogen atoms linked by a single covalent bond . As a reagent, it serves as a valuable building block in organic synthesis and materials science research. Hydrazine derivatives, as a class, have demonstrated significant potential in various research fields. They are frequently investigated in medicinal chemistry for their biological activities. For instance, certain hydrazine-based compounds have been studied for their antitumor properties, with mechanisms that can involve the generation of oxygen radicals and disruption of mitochondrial function, leading to apoptosis in cancer cells . Other research areas include the development of novel semicarbazone derivatives for DNA-binding studies and as potential anticancer agents through molecular docking with various cancer receptors . Beyond biomedical applications, hydrazine derivatives are also explored in material science. Recent studies have investigated new hydrazine compounds as potential sensitizers for dye-sensitized solar cells (DSSCs), taking advantage of their optical properties and ability to absorb light in the visible region . Researchers value this compound for its role in synthesizing more complex molecules and for its utility in exploring structure-activity relationships. Please note: This product is intended for research purposes only and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any other human use. Handle with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10N2 B14664028 Butylidenehydrazine CAS No. 50807-22-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50807-22-2

Molecular Formula

C4H10N2

Molecular Weight

86.14 g/mol

IUPAC Name

butylidenehydrazine

InChI

InChI=1S/C4H10N2/c1-2-3-4-6-5/h4H,2-3,5H2,1H3

InChI Key

VDQKXPPTYHGNGW-UHFFFAOYSA-N

Canonical SMILES

CCCC=NN

Origin of Product

United States

Synthetic Methodologies for Butylidenehydrazine and Its Analogues

Condensation Reactions in Butylidenehydrazine Synthesis

The most common and direct method for synthesizing hydrazones, including this compound, is through the condensation reaction of hydrazines with aldehydes or ketones. soeagra.comnih.gov This reaction is a fundamental transformation in organic chemistry, forming a carbon-nitrogen double bond. soeagra.com

Aldehyde and Ketone Condensation with Hydrazines

Hydrazones are formed when hydrazine (B178648) or its derivatives react with aldehydes and ketones. nih.govwikipedia.org The general structure of a hydrazone is characterized by the R₁R₂C=NNH₂ group. soeagra.com The reaction mechanism initiates with a proton-catalyzed nucleophilic attack of the hydrazine on the carbonyl carbon of the aldehyde or ketone. soeagra.com This is followed by a proton transfer, leading to a tetrahedral intermediate. Subsequent dehydration, involving the protonation of the hydroxyl group and elimination of a water molecule, results in the formation of the hydrazone. soeagra.com This process is widely applicable and can be carried out under various conditions, including in solvents like ethanol, methanol, or butanol, often under reflux and with an acid catalyst to achieve yields ranging from fair to excellent. nih.gov

The reaction is not limited to simple hydrazines; substituted hydrazines such as phenylhydrazine (B124118) and 2,4-dinitrophenylhydrazine (B122626) are also commonly used. wikipedia.orgontosight.ai For instance, the reaction of 2-butanone (B6335102) with 2,4-dinitrophenylhydrazine (DNPH) under acidic conditions yields 2-butanone, (2,4-dinitrophenyl)hydrazone, a stable crystalline solid. This particular reaction is a classic method for the qualitative analysis of aldehydes and ketones. unipune.ac.in

Specific this compound Synthetic Routes

The synthesis of this compound specifically involves the reaction of butanal (butyraldehyde) with hydrazine. While the general condensation mechanism applies, specific conditions can be optimized to maximize the yield and purity of the desired product.

Another relevant example is the synthesis of 2-ethylhexanal, which proceeds through the aldol (B89426) condensation of n-butanal. rsc.org Although this reaction aims for a different final product, it highlights the reactivity of butanal in condensation reactions.

Organolithium Addition to N-Nitrosamines for Hydrazone Formation

An alternative and powerful methodology for the synthesis of substituted hydrazones involves the addition of organolithium compounds to N-nitrosamines. tandfonline.comtandfonline.com This method is particularly useful for creating substituted hydrazones that may be difficult to access through direct condensation. tandfonline.com

The reaction is highly sensitive to the stoichiometry of the reactants. tandfonline.comtandfonline.com When an organolithium reagent (RLi) is added to an N-nitrosamine in a molar ratio of approximately 1:1 to 1.2:1, the primary products are the corresponding hydrazones, formed in very good yields. tandfonline.comtandfonline.com The mechanism is thought to proceed via a nucleophilic attack of the organolithium reagent on the nitroso-nitrogen of the N-nitrosamine. nih.gov This forms an unstable oxyhydrazine intermediate which then eliminates lithium hydroxide (B78521) to yield the hydrazone. nih.govresearchgate.net

This synthetic strategy offers a versatile route to a wide array of substituted hydrazones by varying both the organolithium reagent and the starting N-nitrosamine. tandfonline.comtandfonline.com For example, reacting N-nitrosodicyclohexylamine with various organolithium reagents has been shown to produce the corresponding dicyclohexyl hydrazone derivatives efficiently. tandfonline.com

Derivatization Strategies from this compound Precursors

This compound and its analogues serve as valuable precursors for the synthesis of more complex molecules, including substituted hydrazides and other derivatives.

Synthesis of Substituted Butylidenehydrazides

Substituted butylidenehydrazides can be synthesized from this compound precursors. For instance, 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid sec-butylidenehydrazide has been prepared by the condensation of the corresponding acid hydrazide with 2-butanone. researchgate.net Similarly, 2-(6-methoxynaphthalen-2-yl)propionic acid (1,3-dimethylbutylidene)hydrazide was synthesized from the reaction of 2-(6-methoxynaphthalen-2-yl)propionic acid hydrazide and 4-methylpentan-2-one. researchgate.net These reactions demonstrate the utility of the hydrazone moiety in forming more elaborate hydrazide structures.

The general synthetic approach involves the reaction of a hydrazone with a carboxylic acid or its derivative. In some cases, a one-pot reduction of the hydrazone followed by an in-situ reaction with a carboxylic acid can yield the corresponding hydrazide. researchgate.net

Formation of Dicyclohexyl this compound Derivatives

The synthesis of dicyclohexyl this compound derivatives can be achieved through the organolithium addition methodology previously discussed. By using N-nitrosodicyclohexylamine as the starting material and an appropriate butyl-containing organolithium reagent, dicyclohexyl this compound derivatives can be prepared. tandfonline.comtandfonline.comuba.ar The reaction of N-nitrosodicyclohexylamine with n-butyllithium, for example, would be expected to yield the corresponding dicyclohexyl n-butylidenehydrazine. The precise structure of the product depends on the specific organolithium reagent used. tandfonline.com

Synthesis of Butylidenehydrazine

General Synthetic Routes

The most common and direct method for synthesizing Butylidenehydrazine and its derivatives is the condensation reaction between an aldehyde and a hydrazine (B178648). nih.govacs.org This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration to form an imine-type C=N double bond. The reaction is typically reversible and is often driven to completion by removing the water formed during the reaction.

A general procedure involves stirring the aldehyde with a hydrazine derivative in a suitable organic solvent at room temperature. acs.org A dehydrating agent, such as anhydrous magnesium sulfate, is commonly added to the reaction mixture to absorb the water produced and shift the equilibrium towards the hydrazone product. acs.org The desired this compound can then be isolated and purified using standard laboratory techniques like filtration and flash chromatography. acs.org

Precursors and Reagents

The key precursors for the synthesis of this compound are:

Carbonyl Source : Butyraldehyde (B50154) (also known as n-butanal) is the specific aldehyde required.

Hydrazine Source : A variety of hydrazine compounds can be used, depending on the desired final product.

Hydrazine (N₂H₄) or its hydrate (B1144303) is used to produce the unsubstituted this compound.

Substituted Hydrazines are used to create N-substituted derivatives. Examples include:

1,1-Dibenzylhydrazine acs.org

1,1-Diphenylhydrazine hydrochloride acs.org

N,N-Dimethylhydrazine nih.gov

2,4-Dinitrophenylhydrazine (B122626) pitt.edu

N-tert-butylhydrazine figshare.com

The choice of solvent is typically a dry, aprotic solvent like dichloromethane (B109758) (DCM) or ethanol. acs.orgpitt.edu

Chemical Reactions of Butylidenehydrazine

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for forming cyclic compounds. libretexts.orgmsu.edu In these reactions, two or more unsaturated molecules combine to form a cyclic adduct, with a net conversion of π-bonds to new σ-bonds. libretexts.org The hydrazone functionality in Butylidenehydrazine can participate in such reactions.

A notable example is the oxidative cycloaddition of arylhydrazones with butyraldehyde (B50154) to form 1,2,4-triazole (B32235) derivatives. lookchem.com Although this involves an arylhydrazone reacting with butyraldehyde, it highlights the potential of the resulting this compound-type structure to undergo cyclization. Hydrazones can act as 1,3-dipoles or equivalents in certain cycloaddition reactions, leading to the formation of five-membered heterocyclic rings. slideshare.net These reactions are crucial for synthesizing a variety of heterocyclic compounds that are important in materials science and medicinal chemistry.

Two-Dimensional NMR Techniques for Structural Elucidation (e.g., COSY, HSQC, HMBC)

Reduction Reactions

The carbon-nitrogen double bond (C=N) in this compound is susceptible to reduction, typically yielding the corresponding substituted butylhydrazine. This transformation is a common strategy in organic synthesis to convert an aldehyde into a substituted amine derivative via the hydrazone intermediate.

Various reducing agents can accomplish this. Catalytic hydrogenation is a widely used method, where hydrogen gas (H₂) is used in the presence of a metal catalyst. For instance, the B(C₆F₅)₃-catalyzed hydrogenation of hydrazones has been reported as an effective reduction method. acs.org Other reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), can also be employed to reduce the imine bond. The reduction of hydrazones is a key step in various synthetic pathways, including the Wolff-Kishner reduction, although that specifically reduces the carbonyl group completely to a methylene (B1212753) group. The simple reduction of the C=N bond provides access to saturated N-N bond-containing structures. uba.ar

Coordination Chemistry

Coordination compounds are formed when a central metal atom or ion bonds to one or more molecules or ions, known as ligands. netzsch.com Hydrazones, including this compound, are effective ligands due to the presence of lone pairs of electrons on their nitrogen atoms. They can coordinate to metal centers in various modes, acting as monodentate or bidentate ligands.

The coordination of hydrazones to metal ions is an active area of research, with applications in catalysis and materials science. iucr.org For example, the nitrogen atom of the C=N group and the terminal NH₂ group can both coordinate to a metal ion, forming a stable five-membered chelate ring. The crystal structure of a derivative, 1-Acetyl-2-(3,3-dimethyl-2-butylidene)hydrazine, has been determined, indicating its use in structural chemistry studies that often precede coordination analysis. ugr.es The formation of metal complexes can alter the reactivity and properties of the this compound ligand, enabling its use in catalytic processes such as polymerization or oxidation reactions. iucr.org

Computational Chemistry and Theoretical Investigations of Butylidenehydrazine

Molecular Modeling and Simulation Studies of Butylidenehydrazine and its Derivatives

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. ajchem-a.com Molecular dynamics (MD) simulations, a key component of molecular modeling, solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the system's evolution over time. readthedocs.iofrontiersin.orgnih.gov

For this compound and its derivatives, MD simulations could be used to study their conformational flexibility and intermolecular interactions in various environments, such as in a solvent or interacting with a biological macromolecule. nih.govdovepress.com These simulations provide detailed, atomistic-level information on how the molecule moves, rotates, and interacts with its surroundings. mdpi.com Analysis of MD trajectories can reveal stable conformations, the dynamics of hydrogen bonding, and other non-covalent interactions that govern the molecule's behavior and properties. rsc.org Such studies are crucial for understanding how a molecule might behave in a real-world application, from a chemical reaction to its interaction with a biological target. nih.govdovepress.com

In Silico Screening and Pharmacophore Modeling Approaches for Scaffold Exploration

In silico (computer-aided) methods are widely used in drug discovery to screen large libraries of compounds for potential biological activity. japsonline.comnih.gov Pharmacophore modeling is a central technique in this process. researchgate.netdergipark.org.tr A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. mdpi.com

If this compound were identified as a scaffold for a particular therapeutic target, a pharmacophore model could be developed based on its structure and interactions. biorxiv.orgdovepress.com This model would then be used as a 3D query to search virtual databases containing millions of compounds. scielo.brmdpi.com The goal is to identify other molecules, potentially with different underlying chemical structures (scaffolds), that match the pharmacophore and are therefore predicted to be active. japsonline.com This process of virtual screening significantly accelerates the discovery of new lead compounds by prioritizing a smaller, more promising set of molecules for experimental testing. nih.govnih.gov

Computational Elucidation of this compound Reaction Mechanisms

Understanding the step-by-step mechanism of a chemical reaction is fundamental to controlling and optimizing its outcome. Computational chemistry offers powerful tools for elucidating reaction mechanisms by mapping the potential energy surface (PES) of a reaction. smu.edursc.org This involves identifying and calculating the energies of reactants, products, intermediates, and, most importantly, transition states. sciforum.net

For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods like DFT can be used to model the reaction pathway. sciforum.netsmu.edu By calculating the activation energies associated with different possible pathways, researchers can determine the most kinetically favorable mechanism. rsc.org The Intrinsic Reaction Coordinate (IRC) can be followed to confirm that a calculated transition state correctly connects the reactants and products. smu.edu This detailed mechanistic insight allows for a rational understanding of reactivity, selectivity, and the role of catalysts, guiding the development of new and more efficient synthetic methods. youtube.com

Advanced Applications of Butylidenehydrazine in Chemical Science

Butylidenehydrazine as a Versatile Synthetic Building Block and Intermediate

This compound serves as a valuable and multifaceted building block in organic synthesis, offering a reactive platform for the construction of a diverse array of molecular architectures. nih.govnih.govrsc.org Its utility stems from the presence of multiple reactive sites within its structure, namely the carbon-nitrogen double bond (imine) and the nucleophilic nitrogen atoms of the hydrazine (B178648) moiety. These features allow it to participate in a wide range of chemical transformations, making it a key intermediate in the synthesis of various organic compounds. rsc.org

One of the primary applications of this compound is in the synthesis of heterocyclic compounds. rsc.orgresearchgate.net The hydrazine portion of the molecule can readily react with dicarbonyl compounds or their equivalents to form stable five- and six-membered rings, which are core structures in many biologically active molecules and functional materials. mdpi.comosi.lvchemrxiv.org For instance, reaction with 1,3-dicarbonyl compounds can yield pyrazole (B372694) derivatives, while reaction with α,β-unsaturated ketones can lead to the formation of pyrazolines.

Furthermore, the imine bond in this compound is susceptible to both nucleophilic addition and cycloaddition reactions. This reactivity allows for the introduction of various functional groups and the construction of more complex molecular frameworks. The versatility of this compound as a synthetic intermediate is also evident in its use in multicomponent reactions (MCRs). acsgcipr.orgnih.govmdpi.comnih.govrug.nl MCRs are highly efficient one-pot reactions where three or more reactants combine to form a single product, incorporating most or all of the atoms of the starting materials. acsgcipr.org this compound can act as a key component in such reactions, enabling the rapid assembly of complex molecules from simple precursors.

The reactivity of this compound can be modulated by the reaction conditions and the nature of the other reactants, providing chemists with a powerful tool for the targeted synthesis of a wide range of organic molecules. Its ability to serve as a precursor to various functional groups and heterocyclic systems underscores its importance as a versatile building block in modern organic synthesis.

Role as a Chemical Scaffold in the Design of Complex Organic Molecules

The concept of a chemical scaffold is central to modern drug discovery and the design of complex organic molecules. nih.govmdpi.comresearchgate.net A scaffold represents the core structural framework of a molecule, upon which various functional groups can be appended to modulate its biological activity and physicochemical properties. uniroma1.itarxiv.org this compound and its derivatives serve as valuable scaffolds in this context, providing a foundational structure for the systematic development of new chemical entities.

The inherent structural features of the this compound moiety, including the hydrazone linkage (-C=N-NH-), offer specific geometric and electronic properties that can be exploited in molecular design. This scaffold can be readily modified at several positions, allowing for the exploration of a broad chemical space. For example, the butyl group can be replaced with other alkyl or aryl substituents to alter lipophilicity and steric bulk. Similarly, the nitrogen atoms can be further functionalized, leading to a diverse library of compounds based on the same core scaffold.

The utility of the this compound scaffold is particularly evident in the synthesis of heterocyclic compounds. rsc.orgresearchgate.netmdpi.comosi.lvchemrxiv.org By participating in cyclization reactions, the this compound core can be incorporated into larger, more complex ring systems. These resulting heterocyclic structures often form the basis of pharmacologically active molecules. The ability to systematically modify the periphery of these molecules while retaining the core scaffold allows for the fine-tuning of their interactions with biological targets.

The process of "scaffold hopping," where the core structure of a known active compound is replaced with a novel scaffold while maintaining biological activity, is a key strategy in medicinal chemistry. uniroma1.it this compound-derived scaffolds can be employed in such approaches to generate new intellectual property and to improve upon the properties of existing drug candidates. The versatility of this scaffold allows for the creation of diverse molecular shapes and the presentation of functional groups in specific spatial orientations, which is crucial for achieving high-affinity and selective binding to biological targets.

Table 1: Examples of this compound-Derived Scaffolds and Their Applications
Scaffold TypeCore StructurePotential ApplicationsKey Synthetic Reactions
PyrazoleFive-membered ring with two adjacent nitrogen atomsPharmaceuticals (e.g., anti-inflammatory, analgesic)Reaction with 1,3-dicarbonyl compounds
PyrimidineSix-membered ring with two nitrogen atoms at positions 1 and 3Agrochemicals, pharmaceuticals (e.g., anticancer, antiviral)Reaction with 1,3-dielectrophiles
TriazoleFive-membered ring with three nitrogen atomsAntifungal agents, materials scienceCycloaddition reactions

Methodological Aspects of Structure-Activity Relationship (SAR) Studies Utilizing this compound Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. mdpi.comgardp.orgoncodesign-services.com These studies are essential for optimizing lead compounds into potent and selective drug candidates. This compound derivatives provide a versatile platform for conducting systematic SAR investigations due to the ease with which their structure can be modified. nih.govrsc.org

The general approach to SAR studies involving this compound derivatives begins with the synthesis of a library of analogs. This library is designed to systematically probe the effects of various structural modifications on a specific biological activity. Key modifications often include:

Variation of the Butyl Group: Replacing the n-butyl group with other alkyl chains (branched or linear, saturated or unsaturated), cycloalkyl groups, or aryl moieties allows for the exploration of the steric and electronic requirements of the binding pocket.

Substitution on the Aldehyde/Ketone-Derived Portion: If the this compound is prepared from a substituted butyraldehyde (B50154) or a different aldehyde/ketone, modifications at this position can significantly impact activity. Aromatic rings with different substituents (e.g., electron-donating or electron-withdrawing groups) are commonly introduced to probe electronic and hydrophobic interactions.

Once the library of derivatives is synthesized, each compound is tested for its biological activity in a relevant assay. The resulting data, which typically includes metrics like IC50 or Ki values, is then analyzed to identify trends. For example, a table might be constructed to correlate specific structural features with observed activity.

Table 2: Hypothetical SAR Data for this compound Derivatives
Compound IDR1 Group (on Butyl Chain)R2 Group (Aryl Substituent)Biological Activity (IC50, µM)
1n-ButylPhenyl10.5
2iso-ButylPhenyl25.2
3n-Butyl4-Chlorophenyl2.1
4n-Butyl4-Methoxyphenyl15.8

Computational modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are often employed in conjunction with experimental SAR studies. These methods can help to rationalize the observed trends and to predict the activity of new, unsynthesized derivatives, thereby accelerating the drug discovery process.

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